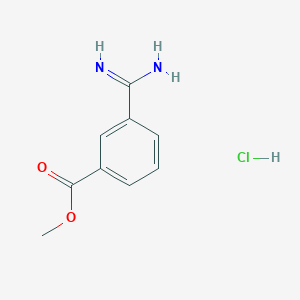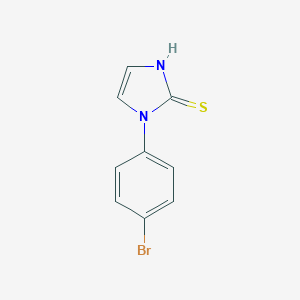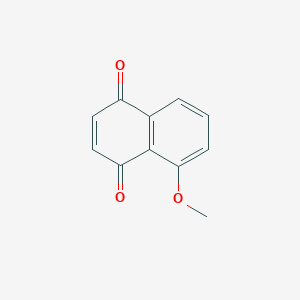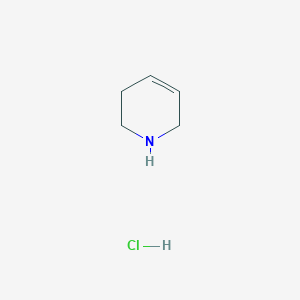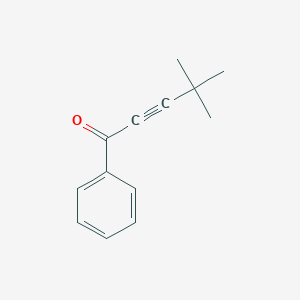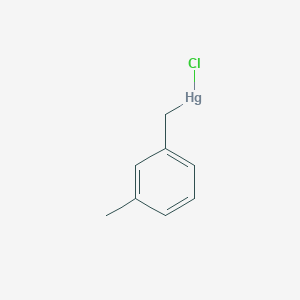
3-Methylbenzyl mercuric chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbenzyl mercuric chloride, also known as MBMC, is an organomercury compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of biochemistry and physiology, where it is used to study the mechanisms of action of various enzymes and proteins.
科学研究应用
3-Methylbenzyl mercuric chloride has a wide range of applications in scientific research. It is commonly used as a reagent in the study of enzyme kinetics and protein structure. It can also be used to study the mechanism of action of various drugs and toxins. 3-Methylbenzyl mercuric chloride has been shown to be particularly useful in the study of metalloenzymes, which are enzymes that require metal ions for their catalytic activity.
作用机制
The mechanism of action of 3-Methylbenzyl mercuric chloride is not well understood, but it is believed to involve the formation of a covalent bond between the mercury atom and a nucleophilic group on the enzyme or protein. This bond can then alter the conformation of the protein, leading to changes in its activity or stability. The exact mechanism of action may vary depending on the specific enzyme or protein being studied.
生化和生理效应
3-Methylbenzyl mercuric chloride has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and lactate dehydrogenase. It has also been shown to induce oxidative stress and DNA damage in cells. The physiological effects of 3-Methylbenzyl mercuric chloride are less well understood, but it has been shown to cause neurotoxicity and nephrotoxicity in animal studies.
实验室实验的优点和局限性
One of the main advantages of 3-Methylbenzyl mercuric chloride is its high reactivity and specificity towards certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms of action of these molecules. However, 3-Methylbenzyl mercuric chloride is also highly toxic and must be handled with care. It can also be difficult to work with due to its low solubility in water and other common solvents.
未来方向
There are several potential future directions for research on 3-Methylbenzyl mercuric chloride. One area of interest is the development of new methods for synthesizing 3-Methylbenzyl mercuric chloride that are more efficient and environmentally friendly. Another area of interest is the study of the long-term effects of 3-Methylbenzyl mercuric chloride exposure on human health. Finally, there is potential for the development of new drugs or therapies based on the mechanisms of action of 3-Methylbenzyl mercuric chloride and other organomercury compounds.
Conclusion
In conclusion, 3-Methylbenzyl mercuric chloride is a valuable tool for scientific research, particularly in the study of enzyme kinetics and protein structure. While it has several advantages, such as high reactivity and specificity, it also has limitations due to its toxicity and low solubility. Future research on 3-Methylbenzyl mercuric chloride could lead to new methods of synthesis, a better understanding of its long-term effects on human health, and the development of new drugs or therapies.
合成方法
3-Methylbenzyl mercuric chloride can be synthesized by reacting 3-methylbenzyl chloride with mercuric chloride in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is generally high, and the purity of the product can be confirmed by NMR spectroscopy and other analytical techniques.
属性
CAS 编号 |
19224-35-2 |
|---|---|
产品名称 |
3-Methylbenzyl mercuric chloride |
分子式 |
C8H9ClHg |
分子量 |
341.2 g/mol |
IUPAC 名称 |
chloro-[(3-methylphenyl)methyl]mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q;;+1/p-1 |
InChI 键 |
IGNKWHFRCVOJCK-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)C[Hg]Cl |
规范 SMILES |
CC1=CC(=CC=C1)C[Hg]Cl |
其他 CAS 编号 |
19224-35-2 |
同义词 |
chloro-[(3-methylphenyl)methyl]mercury |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
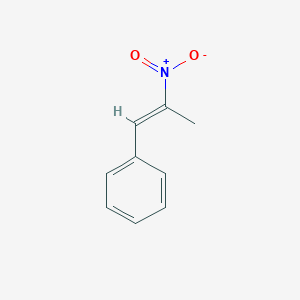
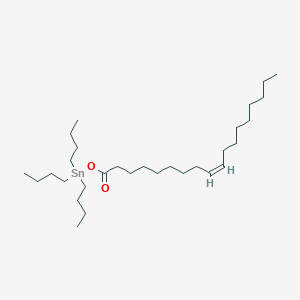
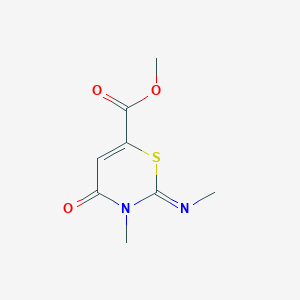
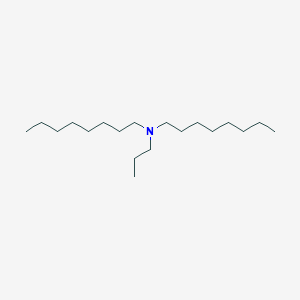
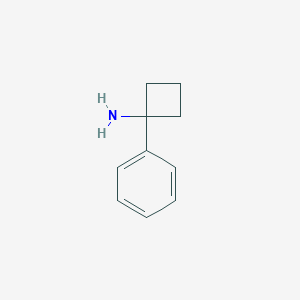
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
